molecular formula C19H18O8 B158587 Arteanoflavone CAS No. 68710-17-8

Arteanoflavone

Cat. No. B158587
CAS RN: 68710-17-8
M. Wt: 374.3 g/mol
InChI Key: ZHESTCBHMHKZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arteanoflavone is a natural compound that can be isolated from A. iwayomogi . It possesses inhibitory activities on AGEs formation .


Synthesis Analysis

A one-pot facile route for the synthesis of functionalized flavones, which could potentially include Arteanoflavone, involves intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, and intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .


Molecular Structure Analysis

Arteanoflavone has a molecular weight of 374.34 and its formula is C19H18O8 . Its structure is classified under flavonoids and flavones .


Physical And Chemical Properties Analysis

Arteanoflavone is a powder with a molecular weight of 374.34 and its formula is C19H18O8 . It’s recommended to store the product under the conditions specified in the Certificate of Analysis .

Scientific Research Applications

Isolation and Identification

Arteanoflavone, a lipophilic constituent, was first isolated from the plant Artemisia anomala S. Moore. This discovery highlighted the potential of arteanoflavone for various scientific applications, marking its first isolation from natural materials (Xiao Yq & Tung Yy, 1984).

Cytotoxic Activity in Cancer Cells

Studies have shown that compounds structurally related to arteanoflavone exhibit significant cytotoxic activity against human breast cancer cells. These compounds modulate microtubule depolymerization, activating the mitotic spindle checkpoint and leading to cell apoptosis. This suggests a potential application of arteanoflavone in cancer research (Sadhna Sinha et al., 2015).

Interaction with Microtubules

Research has indicated that arteanoflavone-related compounds can disturb microtubule networks in cells, particularly in human breast cancer cells. This disruption interferes with DNA replication and cell cycle progression, highlighting a possible role in studying cancer cell biology (M. Pedro et al., 2005).

Antioxidant and Antibacterial Properties

Arteanoflavone and its related flavonoids have been studied for their antioxidant and antibacterial properties. They have shown effectiveness against multi-resistant bacterial strains and demonstrated significant antioxidant activity, pointing towards their potential use in developing bioactive ingredients (Borhane E C Ziani et al., 2019).

Anti-inflammatory Activity

Arteanoflavone derivatives, such as artemetin, have exhibited marked anti-inflammatory activity in various experimental models. This suggests a potential application in developing anti-inflammatory drugs or treatments (J. Sertié et al., 1990).

Hypotensive Effects

Studies on arteanoflavone analogs have revealed hypotensive effects, suggesting their potential use in treating cardiovascular diseases. These compounds have shown to reduce arterial pressure and may work by inhibiting angiotensin-converting enzyme, indicating a new avenue for cardiovascular research (P. de Souza et al., 2011).

Inhibitor of Reactive Oxygen and Nitric Oxide Production

Arteanoflavone-related compounds like artelastin have been found to inhibit the production of reactive oxygen species and nitric oxide, suggesting a potential application in studies related to oxidative stress and inflammatory diseases (F. Cerqueira et al., 2008).

properties

IUPAC Name

5,7-dihydroxy-6-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8/c1-23-14-5-9(6-15(24-2)19(14)26-4)12-7-10(20)16-13(27-12)8-11(21)18(25-3)17(16)22/h5-8,21-22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHESTCBHMHKZNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arteanoflavone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Arteanoflavone
Reactant of Route 2
Reactant of Route 2
Arteanoflavone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Arteanoflavone
Reactant of Route 4
Reactant of Route 4
Arteanoflavone
Reactant of Route 5
Arteanoflavone
Reactant of Route 6
Arteanoflavone

Citations

For This Compound
26
Citations
Z QIU, Q CAO, W TAN, J ZHOU… - Journal of …, 2016 - pesquisa.bvsalud.org
Objective To determine the concentration of eupatilin and arteanoflavone in A rtemisia anomala by high per-formance liquid chromatography (HPLC). Methods A rtemisia anomala was …
Number of citations: 1 pesquisa.bvsalud.org
JA Marco, O Barberá, S Rodríguez, C Domingo, J Adell - Phytochemistry, 1988 - Elsevier
Extraction of aerial parts of Artemisia hispanica and chromatographic separation yielded chrysosplenetin, chrysosplenol D, 5,7,3′,4′-tetrahydroxy-6,5′-dimethoxyflavone, 5,7,3′-…
Number of citations: 82 www.sciencedirect.com
SY Han, J Kim, BK Kim, WK Whang, H Min - Food Science and …, 2023 - Springer
… The result showed that genkwanin had cytotoxicity at 50 and 25 μM, and arteanoflavone at 50 μM. Scopoletin, scopolin, hispidulin, jaceosidin, and 2,4-dihydroxy-6-MAP showed no …
Number of citations: 3 link.springer.com
YK Lee, EY Hong, WK Whang - BioMed Research International, 2017 - hindawi.com
Blocking the polyol pathway plays an important role preventing diabetic complications. Therefore, aldose reductase (AR) and advanced glycation endproducts (AGEs) formation has …
Number of citations: 18 www.hindawi.com
Y Liu, H Xin, W Li, N Shen, Y Cui - Industrial Crops and Products, 2022 - Elsevier
Ginkgo nuts have been traditionally consumed as food and medicine throughout the world. However, people usually only use the kernel of ginkgo nuts as food source and the Ginkgo …
Number of citations: 6 www.sciencedirect.com
S Qi, Y Li, Y Deng, Y Cheng, X Chen, Z Hu - Journal of Chromatography A, 2006 - Elsevier
… , but it was difficult to separate arteanoflavone (1) from the others. When β-CD was added, it was found that the good separation of arteanoflavone from others was obtained. Therefore, …
Number of citations: 64 www.sciencedirect.com
X Yong-qing, T You-you - Journal of Integrative Plant Biology, 1986 - jipb.net
Abstract: From the alcoholic fraction of Artemisia anomala S. Moore, we isolated and iden-tified eight constituents: coumarin, herniarin (7-methoxycoumarin), palmitic acid, scopoletin (7-…
Number of citations: 2 www.jipb.net
MT Qamar, UA Ashfaq, K Tusleem, A Mumtaz… - Pak. J. Pharm …, 2017 - researchgate.net
Dengue infection is prevailing among the people not only from the developing countries but also from the developed countries due to its high morbidity rate around the globe. Hence, …
Number of citations: 35 www.researchgate.net
J Liu, P Xiong, L Huang, W Zhang, L Song, H Hu… - Journal of …, 2023 - Elsevier
… anomala in 1984 and named it Arteanoflavone (40). Since then, new flavonoids have been discovered continuously; such as Eupatilin (39), Arteanoflavone (40), Jaceosidin (41), …
Number of citations: 3 www.sciencedirect.com
ME Barriga - 2013 - digital.wpi.edu
The original objective of this Major Qualifying Project was to extract, isolate, and verify the identities of three specific flavonoids, chrysoplenetin (CRY), chrysosplenol-D (CRYD) and …
Number of citations: 1 digital.wpi.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.